molecular formula C8H12N2O3S B046279 Bisnorbiotin CAS No. 16968-98-2

Bisnorbiotin

Cat. No. B046279
CAS RN: 16968-98-2
M. Wt: 216.26 g/mol
InChI Key: QDFGCLSCEPNVQP-VPLCAKHXSA-N
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Description

Synthesis Analysis

Bisnorbiotin synthesis involves the biotransformation of biotin, facilitated by various enzymes and compounds. Research has shown that the conversion of biotin to bisnorbiotin is accelerated by peroxisome proliferators and steroid hormones in rats, indicating the involvement of liver enzymes and potentially peroxisomes or mitochondria in this process (Wang, Mock, & Mock, 1997). This conversion likely occurs through beta-oxidative cleavage, highlighting the complex enzymatic mechanisms underlying bisnorbiotin formation.

Molecular Structure Analysis

Isolation and characterization studies have contributed significantly to our understanding of bisnorbiotin's molecular structure. Techniques such as chromatography and magnetic resonance have been employed to identify bisnorbiotin and its derivatives, such as α-dehydrobisnorbiotin and tetranorbiotin, from biotin catabolism by Pseudomonas species (Iwahara, McCormick, & Wright, 1970). These studies reveal the structural modifications biotin undergoes during its catabolism, providing insights into the metabolic fate of biotin in biological systems.

Chemical Reactions and Properties

Bisnorbiotin's chemical reactions and properties are closely related to its biotin roots, exhibiting unique interactions due to its altered structure. The enzymatic conversion of bisnorbiotin to biotin and vice versa by microorganisms indicates a reversible metabolic pathway, with the elongation of the acid side chain by two carbon atoms in certain bacteria (Izumi, Tani, & Ogata, 1973). This ability underscores the chemical versatility of bisnorbiotin and its derivatives, reflecting their potential roles in microbial biotin metabolism.

Physical Properties Analysis

The physical properties of bisnorbiotin, including solubility, melting point, and stability, are integral to its biochemical utility and methodological handling. While specific studies on these physical properties are less common, the methodologies used in isolating and characterizing bisnorbiotin provide indirect evidence of its behavior under various conditions. For instance, the purification processes involving chromatography and recrystallization suggest solubility characteristics important for its identification and analysis.

Chemical Properties Analysis

Bisnorbiotin's chemical properties, such as reactivity and bond formation, play crucial roles in its biological functions and interactions. The compound's ability to undergo enzymatic transformations into other metabolites, such as biotin sulfone and bisnorbiotin methyl ketone, highlights its chemical reactivity and the metabolic pathways it participates in within human physiology (Zempleni, McCormick, & Mock, 1997). These transformations are essential for understanding the broader context of biotin metabolism and its regulation.

Scientific Research Applications

  • Gene Expression and Biotin Deficiency

    Bisnorbiotin exhibits biotin-like activities in terms of gene expression. It can reverse the effects of biotin deficiency on gene clusters encoding ribosomal subunits and translation initiation factors in HepG2 cells (Rodriguez‐Melendez, Griffin, & Zempleni, 2006).

  • Human Biotin Metabolism

    Bisnorbiotin methyl ketone and other metabolites are present in measurable quantities in human urine. This presence allows for accurate studies on human biotin metabolism and turnover (Zempleni, McCormick, & Mock, 1997).

  • Support of Bacterial Growth

    Bisnorbiotin, along with bisnorbiotin sulfoxide, supports the growth of Bacillus subtilis, suggesting its biological utility (Yang, Kusumoto, Tochikura, & Ogata, 1969).

  • Biotin Metabolite Analysis

    Bisnorbiotin is a key substance for the analysis of biotin metabolites in biological fluids, including urine and plasma, using various methods such as HPLC separation (Baur, Suormala, Bernoulli, & Baumgartner, 1998).

  • Concentration in Human Serum

    Bisnorbiotin is one of the principal avidin-binding substances in human serum, with its concentrations varying widely among individuals (Mock, Lankford, & Mock, 1995).

  • Effect of Chronic Biotin Consumption

    Chronic consumption of large amounts of biotin does not significantly saturate human biotin biotransformation pathways, as evidenced by studies on urinary excretion of bisnorbiotin (Mock & Heird, 1997).

  • Biotin Metabolism in Pregnancy and Lactation

    Pregnant and lactating women show significant alterations in biotin metabolism, with increased excretion of metabolites like bisnorbiotin (Perry et al., 2014).

  • Role in Biotin Biotransformation

    Biotin biotransformation to bisnorbiotin is influenced by factors like peroxisome proliferators and steroid hormones in rats (Wang, Mock, & Mock, 1997).

Future Directions

Increased urinary excretion of bisnorbiotin has been observed during pregnancy and in patients treated with certain anticonvulsants . Future research could focus on the role of bisnorbiotin in these conditions and its potential use as a biomarker.

properties

IUPAC Name

3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFGCLSCEPNVQP-VPLCAKHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317948
Record name Bisnorbiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisnorbiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bisnorbiotin

CAS RN

16968-98-2
Record name Bisnorbiotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16968-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisnorbiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisnorbiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisnorbiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
338
Citations
J Zempleni, DB McCormick, DM Mock - The American journal of clinical …, 1997 - Elsevier
… of bisnorbiotin methyl ketone increased 130-fold from 0.4 to 51.8 nmol/h. At presumed steady state in free-living subjects (n = 6), biotin sulfone and bisnorbiotin … and bisnorbiotin methyl …
Number of citations: 68 www.sciencedirect.com
R Rodriguez-Melendez, JB Griffin… - The Journal of nutritional …, 2006 - Elsevier
… ) to determine whether the naturally occurring metabolite bisnorbiotin affects gene expression and (iii) to determine whether biotin and bisnorbiotin affect the expression of genes coding …
Number of citations: 27 www.sciencedirect.com
DM Mock, NI Mock - Journal of Laboratory and Clinical Medicine, 1997 - Elsevier
… , bisnorbiotin, and biotin sulfoxide were measured with a chemically specific high-pressure liquid chromatography/avidin-binding assay. Serum concentrations of biotin, bisnorbiotin, …
Number of citations: 39 www.sciencedirect.com
WB Im, DB McCormick, LD Wright - Journal of Biological Chemistry, 1973 - Elsevier
… is also the same as for bisnorbiotin methyl ester. However, extensive studies on the functional … since the infrared spectrum of the unknown is distinctly different from that of d-bisnorbiotin …
Number of citations: 12 www.sciencedirect.com
Y Izumi, Y Tani, K Ogata - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1973 - Elsevier
Bacillus subtilis, which requires biotin and dethiobiotin for growth and also responds to the biotin-analog catabolite, bisnordethiobiotin, was able to convert bisnorbiotin and …
Number of citations: 10 www.sciencedirect.com
J Zempleni, DM Mock - The Journal of nutrition, 1999 - academic.oup.com
… Using these techniques, we identified biotin sulfone, bisnorbiotin methyl ketone (a side product of the β-oxidation of biotin) and tetranorbiotin-l-sulfoxide in human urine, as well as biotin…
Number of citations: 34 academic.oup.com
S Iwahara, DB McCormick, LD Wright - Methods in Enzymology, 1970 - Elsevier
Publisher Summary This chapter discusses the isolation and characterization of bisnorbiotin, α-dehydrobisnorbiotin, and tetranorbiotin from the catabolism of biotin by Pseudomonas …
Number of citations: 2 www.sciencedirect.com
J Zempleni, DM Mock - The American journal of clinical nutrition, 1999 - academic.oup.com
… The biotin metabolites detected in the present study arise either from β-oxidation (bisnorbiotin and bisnorbiotin methyl ketone) or from sulfur oxidation (biotin-d,l-sulfoxide and biotin …
Number of citations: 78 academic.oup.com
KS Wang, NI Mock, DM Mock - The Journal of nutrition, 1997 - academic.oup.com
… Bisnorbiotin and biotin sulfoxide are the major catabolites of biotin for humans, swine, and rats. Increased urinary excretion of bisnorbiotin, … excretion of [ 14 C]bisnorbiotin and [ 14 C]…
Number of citations: 17 academic.oup.com
HC Yang, Y Tani, K Ogata - Agricultural and Biological Chemistry, 1971 - Taylor & Francis
… , and of biotin into bisnorbiotin were markedly stimulated by … bisnorbiotin molecules. Thus, this paper will describe the presence of new biosynthetic pathway of biotin and bisnorbiotin in …
Number of citations: 7 www.tandfonline.com

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